2-hydrazino-3-methylquinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydrazinyl-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-8(14)6-4-2-3-5-7(6)11-9(13)12-10/h2-5H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDOAXFBKRUNTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327456 | |
| Record name | 2-hydrazino-3-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807846 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61507-80-0 | |
| Record name | 2-hydrazino-3-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydrazino 3 Methylquinazolin 4 3h One and Its Precursors
Established Synthetic Routes to the Quinazolin-4(3H)-one Core
The quinazolin-4(3H)-one scaffold is a prominent feature in numerous biologically active compounds, leading to the development of a wide array of synthetic strategies for its construction. These methods often prioritize efficiency, yield, and the ability to introduce diverse substituents.
Cyclization Reactions Utilizing Anthranilic Acid Derivatives
The most traditional and widely employed method for synthesizing the quinazolin-4(3H)-one core involves the cyclization of anthranilic acid or its derivatives. nih.govsapub.org This approach, often referred to as the Niementowski reaction, typically involves the condensation of anthranilic acid with an amide. mdpi.com Variations of this method utilize different derivatives of anthranilic acid, such as anthranilamides or esters, to achieve the desired quinazolinone structure. nih.gov A common strategy involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the corresponding 3-substituted quinazolin-4(3H)-one. nih.govsapub.org Isatoic anhydride, a derivative of anthranilic acid, is also a key starting material in many one-pot syntheses of quinazolin-4(3H)-ones. ekb.egresearchgate.net
Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed, Copper-catalyzed, Iron-catalyzed)
In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolin-4(3H)-ones, offering high efficiency and broad substrate scope. researchgate.net
Palladium-catalyzed: Palladium catalysts have been utilized in four-component reactions for the one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones from 2-bromoanilines, amines, orthoesters, and carbon monoxide. ekb.eg
Copper-catalyzed: Copper catalysts, such as copper(I) iodide (CuI), have been employed in one-pot, three-component reactions of isatoic anhydrides, aryl nitriles, and ammonium acetate to produce 2-substituted quinazolin-4(3H)-ones. ekb.eg Copper(II) chloride (CuCl₂) has been used in aerobic oxidative cyclization reactions.
Iron-catalyzed: Iron catalysts, like FeCl₂, have been used in the synthesis of quinazolines through the oxidation of C(sp³)-H bonds. researchgate.net
Table 1: Overview of Metal-Catalyzed Syntheses for Quinazolin-4(3H)-one Core
| Catalyst Type | Example Catalyst | Reaction Type | Starting Materials | Reference |
|---|---|---|---|---|
| Palladium | Not specified | Four-component reaction | 2-bromoanilines, amines, ortho esters, CO | ekb.eg |
| Copper | CuI | Three-component reaction | Isatoic anhydrides, aryl nitriles, ammonium acetate | ekb.eg |
| Copper | CuCl₂ | Aerobic oxidative cyclization | 2-aminophenylketones, methylazaarenes, ammonium acetate | |
| Iron | FeCl₂ | C(sp³)-H oxidation | 2-alkylamino benzonitriles, Grignard reagents | researchgate.net |
Microwave-Assisted and Ultrasound-Promoted Syntheses
To enhance reaction rates, improve yields, and often reduce the environmental impact, microwave irradiation and ultrasound have been successfully applied to the synthesis of quinazolin-4(3H)-ones.
Microwave-Assisted Synthesis: Microwave-assisted synthesis has been shown to be a powerful tool for the greener and more cost-effective production of quinazolines. derpharmachemica.com One-pot, one-step reactions of anthranilic acid, amines, and orthoesters can be efficiently carried out in a microwave reactor. lookchem.com Microwave irradiation under solvent-free conditions, using organic clays as catalysts, has also been reported for the synthesis of quinazolinone derivatives. mdpi.com Antimony(III) trichloride (SbCl₃) has been used as an effective catalyst for the condensation of anthranilamide with aldehydes or ketones under microwave irradiation. libretexts.org
Ultrasound-Promoted Synthesis: Ultrasound has been utilized to promote the synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile and acyl chlorides in the presence of Yb(OTf)₃ as a catalyst. This method has been shown to be more efficient in terms of yield compared to microwave-assisted processes for some reactions. Another report describes the rapid and efficient synthesis of 4(3H)-quinazolinones from 2-amino-benzamide and acyl chlorides using silica-supported Preyssler nanoparticles as a catalyst under ultrasonic irradiation.
One-Pot Synthesis Strategies
One-pot syntheses are highly desirable as they reduce the number of purification steps, save time, and minimize waste. Several one-pot multicomponent reactions have been developed for the straightforward construction of the quinazolinone scaffold from readily available starting materials. ekb.eg A one-pot, three-component reaction between isatoic anhydride, 1,3-diketones, and amines/arylhydrazines, catalyzed by a combination of molecular iodine and triethylamine, provides a facile and cost-effective pathway to quinazolin-4(3H)-one derivatives. researchgate.net Another efficient one-pot synthesis involves the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives.
Oxidative Cyclization Methods
Oxidative cyclization methods provide an alternative route to quinazolin-4(3H)-ones, often starting from precursors that are then cyclized and oxidized in a single step or a sequence of steps. An efficient and selective oxidative procedure for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions. Aerobic oxidative cyclization, using air or O₂ as the oxidant, has been employed for the synthesis of quinazolinones, sometimes in the presence of a bioinspired cooperative catalytic system. Hydrogen peroxide has also been utilized as an effective and sustainable oxidant in the synthesis of quinazolin-4(3H)-one from substituted 2-amino benzamide with dimethyl sulfoxide (DMSO) serving as a carbon source.
Specific Synthesis of 2-Hydrazino-3-methylquinazolin-4(3H)-one
The introduction of a hydrazino group at the 2-position of the 3-methylquinazolin-4(3H)-one core is typically achieved through the nucleophilic substitution of a suitable leaving group at that position by hydrazine (B178648). The most common precursors for this transformation are 2-thioxo or 2-mercapto derivatives, as well as 2-chloro derivatives.
A prevalent method for the synthesis of this compound involves the reaction of a 2-thioxo or 2-mercapto precursor with hydrazine hydrate. Specifically, 2-mercapto-3-methyl-3,4-dihydroquinazolin-4-one or its S-alkylated derivative, 2-(methylsulfanyl)-3-methyl-quinazolin-4(3H)-one, can be refluxed with hydrazine hydrate in a solvent such as ethanol to yield the desired product. This reaction proceeds via the nucleophilic attack of hydrazine on the C2 carbon, leading to the displacement of the mercapto or methylthio group.
Another potential route involves the reaction of 2-chloro-3-methylquinazolin-4(3H)-one with hydrazine hydrate. The chloro group at the 2-position is a good leaving group and can be readily displaced by the nucleophilic hydrazine. While less specifically detailed for the 3-methyl derivative in the provided context, the reaction of 4-chloroquinazolines with hydrazines is a known transformation that can lead to hydrazino-substituted quinazolines or rearranged products depending on the reaction conditions.
Table 2: Synthetic Routes to this compound
| Precursor | Reagent | Reaction Conditions | Product |
|---|---|---|---|
| 2-mercapto-3-methyl-3,4-dihydroquinazolin-4-one | Hydrazine hydrate | Reflux in ethanol | This compound |
| 2-(methylsulfanyl)-3-methyl-quinazolin-4(3H)-one | Hydrazine hydrate | Reflux in ethanol | This compound |
| 2-chloro-3-methylquinazolin-4(3H)-one | Hydrazine hydrate | - | This compound |
Synthesis via 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Intermediate
One common strategy for synthesizing 2-hydrazino quinazolinone derivatives involves the use of a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate. This method typically proceeds in multiple steps. Initially, the 2-thioxo derivative is synthesized, for instance, from 2-aminobenzamide and isothiocyanates. researchgate.net The thione is then subjected to S-alkylation using reagents like ethyl chloroacetate (B1199739) to yield an S-substituted derivative. sapub.org This intermediate, which contains a more reactive leaving group at the C2 position, subsequently undergoes hydrazinolysis. The reaction with hydrazine hydrate displaces the S-alkyl group to form the desired 2-hydrazino quinazolinone derivative. sapub.org For example, a similar process involves the reaction of 2-(methylthio)quinazoline-4(3H)-thione with hydrazine hydrate to afford 2-methylthio-4-hydrazinoquinazoline. researchgate.net
Synthesis via 2-Methylbenzo-researchgate.netrsc.org-oxazin-4-one and 3-Amino-2-methylquinazolin-4(3H)-one Intermediates
A widely utilized and efficient pathway to quinazolinone precursors begins with anthranilic acid. rjptonline.orgresearchgate.net In this method, anthranilic acid is treated with acetic anhydride, leading to a thermal cyclization that produces the intermediate 2-methyl-4H-3,1-benzoxazin-4-one. researchgate.netsapub.orgderpharmachemica.comsemanticscholar.org
This benzoxazinone intermediate is highly reactive towards nucleophiles. Its subsequent reaction with hydrazine hydrate in a solvent such as ethanol results in the formation of 3-amino-2-methylquinazolin-4(3H)-one. researchgate.netsapub.orgderpharmachemica.comsemanticscholar.orgorientjchem.orgsemanticscholar.org This reaction involves the nucleophilic attack of the hydrazine on the benzoxazinone ring, leading to ring-opening and subsequent recyclization to form the stable quinazolinone ring system. sapub.org This two-step process is a common and reliable method for producing N-amino quinazolinones, which are important synthons for further derivatization. mdpi.com
Reaction of 2-Mercapto-3-methylquinazolin-4(3H)-one with Hydrazine Hydrate
The direct conversion of a 2-mercaptoquinazolinone to a 2-hydrazinoquinazolinone is a feasible synthetic route. The 2-mercapto group (or its tautomeric thione form) at the second position of the quinazolinone ring can be displaced by a strong nucleophile like hydrazine. The reaction involves refluxing 2-mercapto-3-methylquinazolin-4(3H)-one with hydrazine hydrate, typically in an alcoholic solvent. The nucleophilic hydrazine attacks the C2 carbon, leading to the substitution of the mercapto group and the formation of this compound. This method is analogous to the hydrazinolysis of other C2-substituted quinazolinones, such as those with thioether or halogenated groups.
Hydrazinolysis of Halogenated Quinazoline (B50416) Derivatives
Halogenated quinazolines, particularly those with a halogen at the C2 or C4 position, are versatile intermediates for introducing various functional groups via nucleophilic substitution. The hydrazinolysis of a 2-chloro-3-methylquinazolin-4(3H)-one derivative with hydrazine hydrate serves as a direct method to synthesize the target compound. chem-soc.si The reaction is typically carried out by refluxing the chloroquinazoline with an excess of hydrazine hydrate in a suitable solvent like ethanol. scirp.org The highly nucleophilic hydrazine readily displaces the chloride ion to yield the 2-hydrazinyl product. This method has been successfully employed for the synthesis of 4-hydrazinylquinazoline derivatives from their 4-chloro counterparts and is a standard procedure in quinazoline chemistry. scirp.org
Characterization Techniques for Synthesized Compounds
The structural elucidation and confirmation of synthesized this compound and its precursors are accomplished using a combination of spectroscopic methods and elemental analysis. rjptonline.orgsapub.org
Spectroscopic Methods (e.g., FT-IR, UV, ¹H NMR, ¹³C NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the characterization of quinazolinone derivatives. sapub.orgekb.eg
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. For the precursor 3-amino-2-methylquinazolin-4(3H)-one, characteristic absorption bands are observed for N-H stretching of the amino group (around 3415 cm⁻¹ and 3260 cm⁻¹), aromatic C-H stretching (3176 cm⁻¹), aliphatic C-H stretching (2921 cm⁻¹), and a strong C=O stretch for the amide carbonyl group (1688 cm⁻¹). orientjchem.org Other notable peaks include those for C=N (1584 cm⁻¹) and C-N (1248 cm⁻¹) stretching. orientjchem.org
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For 3-amino-2-methylquinazolin-4(3H)-one, absorption maxima (λmax) are typically observed around 230 nm, 245 nm, and 320 nm, corresponding to π → π* and n → π* electronic transitions within the heterocyclic system. orientjchem.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the detailed molecular structure.
¹H NMR: For the precursor 3-amino-2-methylquinazolin-4(3H)-one, the ¹H NMR spectrum (in CDCl₃) shows signals for the aromatic protons of the quinazolinone ring between δ 7.27 and 7.92 ppm. orientjchem.org A characteristic singlet for the amino (NH₂) protons appears around δ 6.50 ppm, and a singlet for the methyl (CH₃) protons is observed at approximately δ 2.07 ppm. orientjchem.org
¹³C NMR: The ¹³C NMR spectrum (in CDCl₃) of 3-amino-2-methylquinazolin-4(3H)-one displays a signal for the carbonyl carbon (C=O) around δ 173.21 ppm. orientjchem.org The aromatic carbons resonate in the range of δ 109-152 ppm, and the methyl carbon (CH₃) peak appears at about δ 20.78 ppm. orientjchem.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. derpharmachemica.com For 3-amino-2-methyl-6,7-dimethoxy-quinazolin-4-one, the molecular ion peak (M⁺) is observed at m/z 235. semanticscholar.org The fragmentation pattern provides further structural confirmation, showing characteristic losses of small groups such as -NH, CH₂, HCO, and -CH₃. semanticscholar.org
Interactive Table: Spectroscopic Data for 3-Amino-2-methylquinazolin-4(3H)-one
| Technique | Solvent | Key Signals/Values | Reference |
| FT-IR | KBr | νmax (cm⁻¹): 3415, 3260 (N-H), 1688 (C=O), 1584 (C=N) | orientjchem.org |
| UV-Vis | - | λmax (nm): 230, 245, 320 | orientjchem.org |
| ¹H NMR | CDCl₃ | δ (ppm): 7.92-7.27 (m, 4H, Ar-H), 6.50 (s, 2H, NH₂), 2.07 (s, 3H, CH₃) | orientjchem.org |
| ¹³C NMR | CDCl₃ | δ (ppm): 173.21 (C=O), 151.18-109.99 (Ar-C), 20.78 (CH₃) | orientjchem.org |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values (typically within ±0.4%) serves as strong evidence for the compound's purity and elemental composition. sapub.orgnih.gov This technique is routinely used alongside spectroscopic methods to unequivocally confirm the structure of newly synthesized quinazolinone derivatives. sapub.orgsemanticscholar.orgresearchgate.net
Derivatization Strategies and Functionalization of 2 Hydrazino 3 Methylquinazolin 4 3h One
Formation of Hydrazone Derivatives from 2-Hydrazino-3-methylquinazolin-4(3H)-one
The primary and most straightforward functionalization of this compound involves the transformation of the hydrazine (B178648) group into a hydrazone. This is typically achieved through reactions with carbonyl-containing compounds or isothiocyanates, yielding stable derivatives that can also serve as versatile intermediates for further cyclization reactions.
The condensation reaction between the hydrazine group of this compound and the carbonyl group of various aldehydes and ketones is a widely employed method for synthesizing hydrazone derivatives. mdpi.comsapub.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. uchile.cl
The reaction is typically carried out by refluxing the quinazolinone precursor with the appropriate aldehyde or ketone in a suitable solvent, such as glacial acetic acid or ethanol. mdpi.comresearchgate.net This method is highly efficient for producing a wide range of N'-arylidene and N'-alkylidene hydrazones. sapub.orgepstem.net The resulting hydrazone derivatives are often crystalline solids and can be purified by recrystallization. mdpi.com
Table 1: Examples of Hydrazone Derivatives from Condensation Reactions
| Reactant (Aldehyde/Ketone) | Product | Reaction Conditions |
|---|---|---|
| 1-(Furan-2-yl)ethan-1-one | 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)-3-methylquinazolin-4(3H)-one | Reflux in glacial acetic acid |
| 4-Methylcyclohexan-1-one | 2-(2-(4-Methylcyclohexylidene)hydrazinyl)-3-methylquinazolin-4(3H)-one | Reflux in glacial acetic acid |
| Salicylaldehyde | N'-(Salicylidene)-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetohydrazide | Reflux in dioxane with triethylamine |
| p-Anisaldehyde | N'-(p-Methoxybenzylidene)-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)acetohydrazide | Reflux in dioxane with triethylamine |
| 2-Chlorobenzaldehyde | α-[(4-Oxoquinazolin-2-yl) thio] aceto-3-(2-chlorophenyl) hydrazone | Reflux in ethanol |
Note: Some examples in the table are derived from closely related 2-hydrazino quinazolinone analogues to illustrate the reaction's scope. mdpi.comsapub.orgepstem.net
The reaction of this compound with various isothiocyanates provides a direct route to N-substituted thiosemicarbazide (B42300) derivatives. In this reaction, the nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbon of the isothiocyanate (-N=C=S) group. organic-chemistry.org This addition reaction typically proceeds under mild conditions and results in the formation of a thiosemicarbazide linkage. sapub.org These thiosemicarbazide derivatives are not only stable compounds in their own right but are also crucial intermediates for the synthesis of various five-membered heterocycles, including 1,3,4-thiadiazoles and 1,2,4-triazoles. ekb.egekb.eg
Table 2: Synthesis of Thiosemicarbazide Derivatives
| Reactant (Isothiocyanate) | Product |
|---|---|
| Phenyl isothiocyanate | 2-((3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazine)-N-phenylcarbothioamide |
| Methyl isothiocyanate | 2-((3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)hydrazine)-N-methylcarbothioamide |
Cyclization Reactions Involving the Hydrazine Moiety
The hydrazine moiety and its derived hydrazones and thiosemicarbazides are excellent precursors for a variety of cyclization reactions, leading to the formation of fused or substituted heterocyclic systems appended to the quinazolinone core. These reactions significantly expand the chemical diversity of derivatives obtainable from this compound.
Pyrazole (B372694) rings can be constructed from the hydrazone derivatives of this compound. A common method involves the Vilsmeier-Haack reaction, where the hydrazone is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.com This reaction introduces a formyl group and facilitates the cyclization to yield a pyrazole-carbaldehyde derivative attached to the quinazolinone ring. mdpi.com The synthesis of pyrazoles can also be achieved through the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. nih.govsci-hub.se For instance, treatment of a hydrazone with acetylacetone (B45752) can also lead to the formation of a pyrazole ring. nih.gov
The thiosemicarbazide derivatives obtained from the reaction with isothiocyanates are key intermediates for synthesizing 1,3,4-thiadiazoles. Oxidative cyclization of these thiosemicarbazides, often using reagents like concentrated sulfuric acid or phosphorus oxychloride, leads to the formation of aminothiadiazole rings. ekb.egekb.eg The reaction proceeds by dehydration and intramolecular cyclization. bu.edu.eg
Similarly, 1,3,4-oxadiazole (B1194373) rings can be synthesized from the this compound precursor. One common pathway involves converting the hydrazine to a carbohydrazide, followed by cyclization. nih.gov For example, reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521), followed by treatment with a dehydrating agent like phosphorus oxychloride, can yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative. nih.govjchemrev.comresearchgate.net Another method involves the oxidative cyclization of N-acylhydrazones using reagents such as bromine in acetic acid. nih.gov
The 1,2,4-triazole (B32235) heterocycle is another important scaffold that can be synthesized from this compound. The thiosemicarbazide intermediates (as described in 3.1.2) are again crucial for this transformation. ekb.eg Cyclization of the thiosemicarbazide under basic conditions, for instance by refluxing with sodium hydroxide solution, typically results in the formation of a 1,2,4-triazole-5-thiol ring. ekb.egnih.gov Alternatively, reacting the hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate, can produce a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative, which can be further modified. ekb.egresearchgate.net These methods provide an efficient entry into triazole-substituted quinazolinone systems. organic-chemistry.orgresearchgate.net
Incorporation of Other Heterocyclic Scaffolds (e.g., Indole (B1671886), Thiazolidinone)
The hydrazino group at the C-2 position of the quinazolinone core serves as a highly reactive handle for the introduction of other heterocyclic moieties. This is typically achieved through condensation reactions with suitable carbonyl compounds, leading to the formation of hydrazone linkages which can then be part of a new heterocyclic system or serve as a bridge to one.
Indole Moiety: The indole nucleus is a prominent scaffold in medicinal chemistry. Its integration with the quinazolinone ring has been explored to generate hybrid molecules. One common strategy involves the condensation of a 2-hydrazinyl quinazolinone derivative with an indole derivative containing a reactive carbonyl group, such as isatin (B1672199) (indole-2,3-dione). For instance, the reaction of 2-hydrazinylquinazolin-4(3H)-one with isatin results in the formation of 2-(2-(2-oxoindolin-3-ylidene)hydrazinyl)quinazolin-4(3H)-one. mdpi.com This reaction creates a molecule where the two heterocyclic systems are linked via a hydrazone bridge, effectively merging their structural features. mdpi.com
Table 1: Synthesis of Indole-Quinazolinone Hybrid Compound
| Starting Material | Reagent | Resulting Compound | Reference |
|---|
Thiazolidinone Moiety: The incorporation of a thiazolidinone ring, another heterocycle of significant interest, onto the quinazolinone scaffold has also been investigated. While direct derivatization of the 2-hydrazino group is one path, alternative strategies often involve different positions on the quinazolinone core. For example, a synthetic pathway can start with 3-amino-2-methylquinazolin-4(3H)-one, which is then reacted with substituted aromatic aldehydes and thioglycolic acid. researchgate.net This sequence leads to the formation of 3-(4-oxo-2-arylthiazolidin-3-yl)-2-methylquinazolin-4(3H)-one derivatives, where the thiazolidinone ring is attached at the N-3 position of the quinazolinone core. researchgate.net This illustrates a different approach to creating quinazolinone-thiazolidinone hybrids, focusing on the N-3 amino group rather than the C-2 hydrazino function.
Substitution at Other Positions of the Quinazolinone Ring (e.g., C-2, C-3, C-6, C-8 positions)
Functionalization of the quinazolinone ring is not limited to the hydrazino group. Modifications at the C-2, N-3, C-6, and C-8 positions are crucial for systematically studying structure-activity relationships. nih.govnih.gov
C-2 Position: While the 2-hydrazino group is a key functional handle, substitution at the C-2 position often involves replacing it entirely. This is typically achieved by starting with a different precursor. For example, 2-thioxo-3-phenyl-quinazolin-4(3H)one can be used as a starting material. sapub.org The thioxo group can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents at the C-2 position. sapub.org This highlights that while the 2-hydrazino group is excellent for certain derivatizations, accessing other C-2 functionalities may require a different synthetic approach from the outset.
C-3 Position: The N-3 position of the quinazolinone ring is readily amenable to substitution, a process often referred to as N-alkylation or N-arylation. juniperpublishers.com In the parent compound of interest, this position is already occupied by a methyl group. However, in related syntheses starting from quinazolin-4(3H)-one, alkylation with reagents like benzyl (B1604629) chloride or ethyl chloroacetate (B1199739) in the presence of a base such as potassium carbonate typically leads to the N-alkylation product. juniperpublishers.com The nature of the substituent at N-3 is known to significantly influence the molecule's properties. For instance, replacing the methyl group with larger alkyl or aryl groups can be achieved by starting the synthesis with a different amine or through more complex demethylation and re-alkylation sequences. sapub.org
C-6 and C-8 Positions: Substitutions on the fused benzene (B151609) ring, specifically at the C-6 and C-8 positions, are fundamental for modulating the electronic and lipophilic properties of the molecule. nih.govnih.gov These modifications are most effectively introduced by using a appropriately substituted anthranilic acid derivative as the starting material for the quinazolinone ring synthesis. nih.gov For example, using 3,5-dibromoanthranilic acid leads to the formation of 6,8-dibromo-quinazolin-4(3H)-one derivatives. ekb.eg These halogenated positions can then be carried through the synthesis to yield the final 2-hydrazino product bearing substituents on the benzene ring. ekb.eg Structure-activity relationship studies have indicated that the presence of halogen atoms at the C-6 and C-8 positions can be particularly important for biological activity. nih.gov Nitration of the quinazolinone ring has also been shown to occur preferentially at the C-6 position. nih.gov
Table 2: Examples of Substitution at Various Positions of the Quinazolinone Ring
| Position | Type of Substitution | Example Reagent/Precursor | Resulting Feature | Reference |
|---|---|---|---|---|
| C-2 | Replacement of Hydrazino | 2-Thioxo-quinazolinone | Introduction of various thioether-linked groups | sapub.org |
| N-3 | Alkylation | Benzyl chloride | 3-Benzyl-quinazolin-4(3H)-one | juniperpublishers.com |
| C-6 / C-8 | Halogenation | 3,5-Dibromoanthranilic acid | 6,8-Dibromo substitution | ekb.eg |
These derivatization and functionalization strategies underscore the chemical tractability of the this compound scaffold, allowing for the systematic generation of diverse analogues for further scientific investigation.
Biological Activities and Pharmacological Potential of 2 Hydrazino 3 Methylquinazolin 4 3h One Derivatives
Anticancer Activities (In Vitro Studies)
Derivatives of 2-hydrazino-3-methylquinazolin-4(3H)-one have demonstrated significant potential as anticancer agents in numerous preclinical in vitro studies. Their primary mechanism of action involves the inhibition of cancer cell proliferation, which has been observed across a wide spectrum of human cancer cell lines.
Inhibition of Proliferation in Various Cancer Cell Lines
The cytotoxic effects of these quinazolinone derivatives have been documented against a diverse panel of cancer cell lines, indicating a broad spectrum of activity. For instance, a series of quinazolinone hydrazide triazole derivatives, synthesized from a 2-hydrazinyl-3-methylquinazolin-4(3H)-one precursor, were evaluated for their antiproliferative effects. frontiersin.org One compound, CM9, which features a p-bromo benzyl (B1604629) pendant, was particularly effective against the EBC-1 lung cancer cell line, exhibiting an IC₅₀ value of 8.6 µM. frontiersin.org Other compounds in the same series also showed inhibitory activity against A549 (lung), HT-29 (colorectal), and U-87MG (glioblastoma) cells. frontiersin.org
Similarly, newly designed 3-methyl-quinazolinone derivatives have shown significant antitumor activity against A549 (lung), PC-3 (prostate), and SMMC-7721 (liver) cancer cell lines. mdpi.comnih.gov One derivative demonstrated IC₅₀ values of 12.30 µM, 17.08 µM, and 15.68 µM against A549, PC-3, and SMMC-7721 cells, respectively. mdpi.com
The cytotoxic potential of these compounds extends to other cancer types as well. Studies on 4(3H)-quinazolinone derivatives bearing dithiocarbamate (B8719985) side chains revealed potent activity against human myelogenous leukaemia (K562) and human cervix adenocarcinoma (HeLa) cells. nih.gov One derivative, in particular, showed an exceptionally low IC₅₀ value of 0.5 µM against K562 cells. nih.gov Furthermore, various quinazolin-4(3H)-one derivatives have been reported to possess potent cytotoxic activity against MCF-7 (breast), A2780 (ovarian), and HepG2 (liver) cell lines. mdpi.comresearchgate.net In one study, certain quinazolin-4(3H)-one hydrazides showed cytotoxicity against A2780 cells with IC₅₀ values as low as 0.14 µM. mdpi.com Other research highlighted derivatives with significant activity against HCT-116 (colon) and HepG2 cells, with one compound recording an IC₅₀ of 7.94 µM against the latter.
The table below summarizes the in vitro anticancer activities of various this compound derivatives and related quinazolinones.
| Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Quinazolinone Hydrazide Triazole (CM9) | EBC-1 (Lung) | 8.6 µM | frontiersin.org |
| 3-Methyl-quinazolinone Derivative | A549 (Lung) | 12.30 µM | mdpi.com |
| 3-Methyl-quinazolinone Derivative | PC-3 (Prostate) | 17.08 µM | mdpi.com |
| 3-Methyl-quinazolinone Derivative | SMMC-7721 (Liver) | 15.68 µM | mdpi.com |
| 4(3H)-Quinazolinone Dithiocarbamate (8q) | K562 (Leukemia) | 0.5 µM | nih.gov |
| 4(3H)-Quinazolinone Dithiocarbamate (8q) | HeLa (Cervical) | 12.0 µM | nih.gov |
| Quinazolin-4(3H)-one Hydrazide (3g) | A2780 (Ovarian) | 0.14 µM | mdpi.com |
| Quinazolin-4(3H)-one Hydrazide (3j) | MCF-7 (Breast) | 0.20 µM | mdpi.com |
| Quinazoline (B50416) derivative (8a) | HepG2 (Liver) | 7.94 µM | |
| Quinazoline derivative (8g-j) | HCT-116 (Colon) | 8.55–13.24 µM |
Antimicrobial Activities (In Vitro Studies)
The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of a variety of pathogenic bacteria and fungi.
Antibacterial Efficacy
In vitro studies have confirmed the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria. A study involving new quinazolin-4(3H)-one derivatives incorporating hydrazone scaffolds, synthesized from a 2-hydrazinylquinazolin-4(3H)-one intermediate, demonstrated potent antibacterial activity. mdpi.com One of the most active compounds exhibited a Minimum Inhibitory Concentration (MIC) value of 4 µg/mL against Escherichia coli and Staphylococcus aureus. mdpi.com
The antibacterial spectrum of these compounds also includes significant activity against plant pathogenic bacteria. Novel quinazolinone derivatives have shown good in vitro activity against Pseudomonas syringae pv. actinidiae (Psa), the causative agent of kiwifruit canker, with EC₅₀ values as low as 45.6 mg/L. tandfonline.com Similarly, strong inhibitory activity has been recorded against Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), the agent of citrus canker. tandfonline.com Myricetin derivatives containing a quinazolinone moiety have also been evaluated, with one compound showing an EC₅₀ value of 16.9 μg/mL against Xac.
The table below details the in vitro antibacterial efficacy of selected quinazolinone derivatives.
| Derivative Type | Bacterial Strain | Activity (MIC/EC₅₀) | Source |
|---|---|---|---|
| Quinazolinone-Pyrazole Hybrid (5a) | Staphylococcus aureus | 4 µg/mL (MIC) | mdpi.com |
| Quinazolinone-Pyrazole Hybrid (5a) | Escherichia coli | 4 µg/mL (MIC) | mdpi.com |
| Quinazolinone Glycoside (15) | Pseudomonas syringae pv. actinidiae | 45.6 mg/L (EC₅₀) | tandfonline.com |
| Quinazolinone Glycoside (15) | Xanthomonas oryzae pv. oryzae | 79.3% inhibition at 100 mg/L | tandfonline.com |
| Myricetin-Quinazolinone Hybrid (L18) | Xanthomonas axonopodis pv. citri | 16.9 µg/mL (EC₅₀) |
Antifungal Efficacy
In addition to their antibacterial properties, quinazolinone derivatives have shown promise as antifungal agents. The same study that demonstrated antibacterial effects also reported potent antifungal activity for quinazolinone-pyrazole hybrids against clinically relevant fungi. mdpi.com The most active compound displayed an MIC of 1 µg/mL against Candida albicans and 2 µg/mL against Aspergillus niger. mdpi.com Other research has also confirmed that various quinazolinone derivatives exhibit good activity against C. albicans and A. niger. mdpi.com While the quinazolinone scaffold is known for broad antifungal activity, specific in vitro data for derivatives of this compound against Aspergillus flavus were not prominently featured in the reviewed literature.
The table below summarizes the in vitro antifungal efficacy of representative quinazolinone derivatives.
| Derivative Type | Fungal Strain | Activity (MIC) | Source |
|---|---|---|---|
| Quinazolinone-Pyrazole Hybrid (5a) | Candida albicans | 1 µg/mL | mdpi.com |
| Quinazolinone-Pyrazole Hybrid (5a) | Aspergillus niger | 2 µg/mL | mdpi.com |
| Fused Pyridazine-Quinazolinone (2) | Aspergillus niger | 32 µg/mL | mdpi.com |
| Fused Pyridazine-Quinazolinone (3) | Candida albicans | 32 µg/mL | mdpi.com |
Anti-inflammatory Potential (In Vitro Studies)
The anti-inflammatory potential of quinazolinone derivatives has been investigated through various in vitro assays that measure their ability to modulate key inflammatory pathways. One common method involves assessing the inhibition of protein denaturation, as denaturation of proteins is a well-documented cause of inflammation. A study on a series of quinazolin-4-(3H)-ones found that derivatives such as 3-(4-Bromophenyl)-4-(3H)quinazolinone and 3-(4-methylphenyl)-4-(3H)quinazolinone exhibited high in vitro anti-inflammatory activity in a bovine serum albumin (BSA) denaturation assay. researchgate.net
Another key mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. A series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were evaluated for their in vitro COX-1 and COX-2 inhibitory activities. researchgate.net Several compounds demonstrated potent and selective inhibition of COX-2, with IC₅₀ values comparable to the reference drug celecoxib (B62257). For example, compounds 4 and 6 in the study showed strong COX-2 inhibition with IC₅₀ values of 0.33 µM and 0.40 µM, respectively. researchgate.net Furthermore, screening of a library of pyrazolo[1,5-a]quinazoline compounds for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity identified several compounds with potent anti-inflammatory effects, with the most active showing IC₅₀ values in the low micromolar range. nih.gov
The table below presents findings from in vitro anti-inflammatory studies.
| Derivative Type | Assay | Target | Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 3-(4-Bromophenyl)-4-(3H)quinazolinone | Protein Denaturation | Bovine Serum Albumin | Significant Inhibition | researchgate.net |
| 2,3-disubstituted 4(3H)-quinazolinone (4) | Enzyme Inhibition | COX-2 | 0.33 µM | researchgate.net |
| 2,3-disubstituted 4(3H)-quinazolinone (6) | Enzyme Inhibition | COX-2 | 0.40 µM | researchgate.net |
| Pyrazolo[1,5-a]quinazoline (13i) | Transcriptional Activity | NF-κB | < 50 µM | nih.gov |
Antiviral Activities (In Vitro Studies)
The structural framework of quinazolinone has been utilized to develop potent antiviral agents. Research has shown that derivatives can inhibit the replication of various viruses in vitro. A notable example is the evaluation of 2-Methylquinazolin-4(3H)-one (C1) against the Influenza A (H1N1) virus in Madin-Darby canine kidney (MDCK) cells. frontiersin.org This compound demonstrated excellent antiviral efficacy, with an IC₅₀ of 23.8 μg/mL, which was superior to the reference drug ribavirin (B1680618) (IC₅₀ of 37.2 μg/mL) in the same study. frontiersin.org
The antiviral activity of this class of compounds is not limited to influenza. In the context of the COVID-19 pandemic, 2-aminoquinazolin-4-(3H)-one derivatives were investigated as inhibitors of SARS-CoV-2. One parent compound showed significant activity against SARS-CoV-2 in a Vero cell assay, with an IC₅₀ value of 0.23 µM and no associated cytotoxicity. nih.gov Additionally, other studies have reported that 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives possess good antiviral activity against Tobacco Mosaic Virus (TMV). mdpi.com
Antimalarial Activities (In Vitro Studies)
Derivatives of the quinazolinone scaffold have been investigated for their potential to combat malaria. While specific studies on this compound were not prevalent in the reviewed literature, related quinazolinone and hydrazone analogues have demonstrated notable in vitro antimalarial activity.
Research into 4-aminoquinoline (B48711) hydrazone analogues revealed their efficacy against the multidrug-resistant K1 strain of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) values for these compounds after a 72-hour cycle ranged from 0.026 to 0.219 µM. nih.gov Further studies on hydrazonomethyl-quinolin-8-ol derivatives showed good antimalarial activity against P. falciparum D6 and W2 strains, with IC50 values in the low micromolar range. nih.gov For instance, some of these derivatives displayed IC50 values between 1.45 to 2.99 µM against the D6 strain and 1.16 to 4.61 µM against the W2 strain. nih.gov
| Compound Type | Parasite Strain | IC50 (µM) |
|---|---|---|
| 4-Aminoquinoline Hydrazone Analogues | P. falciparum K1 (72h) | 0.026 - 0.219 |
| Hydrazonomethyl-quinolin-8-ol Derivatives | P. falciparum D6 | 1.45 - 2.99 |
| P. falciparum W2 | 1.16 - 4.61 |
Other Investigated Biological Activities (In Vitro)
Antioxidant Activity
The antioxidant potential of quinazolinone derivatives, particularly those incorporating a hydrazone skeleton, has been a subject of significant research. These studies often employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests to evaluate activity.
One study on quinazolinone derivatives with an acyl hydrazone skeleton identified compounds with potent antioxidant properties. researchgate.net For example, certain derivatives exhibited significant scavenging activity in both DPPH and ABTS assays. researchgate.netmdpi.com Another investigation into new polyphenolic derivatives of quinazolin-4(3H)-one highlighted several compounds with strong radical scavenging capacities, with some showing lower IC50 values than the standard antioxidant, Trolox. nih.gov Specifically, some pyrogallol (B1678534) derivatives demonstrated high antioxidant activity. nih.gov
| Compound Type | Assay | IC50 (µM) |
|---|---|---|
| Quinazolinone-Acyl Hydrazone Derivatives | DPPH | Data not specified in µM |
| ABTS | Data not specified in µM | |
| Polyphenolic Quinazolin-4(3H)-one Derivatives | DPPH | Variable, some potent |
| ABTS | Variable, some potent |
Anticonvulsant Activity
The quinazolin-4(3H)-one nucleus is a well-established pharmacophore for anticonvulsant activity. Numerous studies have synthesized and evaluated 2,3-disubstituted quinazolin-4(3H)-one derivatives for their ability to protect against seizures in various in vivo models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
In one study, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were evaluated, with several compounds demonstrating significant protection against PTZ-induced seizures. mdpi.comresearchgate.net For instance, compound 8b from this study showed promising activity. researchgate.netcitedrive.com Another investigation of newly synthesized quinazoline-4(3H)-ones found that compounds 8, 13, and 19 provided 100% protection against PTZ-induced convulsions and were found to be more potent than the standard drug ethosuximide. mdpi.com
| Compound Series | Test Model | Activity |
|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-ones (Series 'b') | scPTZ | Compound 8b showed favorable results |
| Substituted quinazoline-4(3H)-ones (Compounds 8, 13, 19) | scPTZ | 100% protection |
Antihypertensive Activity
The quinazoline scaffold is present in several clinically used antihypertensive drugs, such as prazosin. Research has continued to explore novel quinazolin-4(3H)-one derivatives for their potential to lower blood pressure. These investigations often assess the compounds' in vivo hypotensive effects and their in vitro vasodilator activity.
A study on novel substituted quinazolin-4(3H)-one derivatives identified several compounds that exhibited a hypotensive effect and induced bradycardia in vivo. researchgate.netnih.gov Seven out of eighteen synthesized compounds, namely 2a, 2c, 4a, 4d, 5d, 6a, and 6b, demonstrated better activity than the reference drug prazosin. researchgate.netnih.gov Another study focused on the synthesis and antihypertensive activity of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives. tandfonline.com Compound 20 from this series showed significant antihypertensive activity compared to standard drugs. tandfonline.com
| Compound Series | Primary Finding |
|---|---|
| Substituted quinazolin-4(3H)-ones (2a, 2c, 4a, 4d, 5d, 6a, 6b) | Showed hypotensive effect and produced bradycardia |
| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamides (Compound 20) | Significant antihypertensive activity |
Anti-HIV Activity
The development of novel anti-HIV agents is a critical area of research, and quinazolinone derivatives have emerged as a promising scaffold. Studies have investigated their potential to inhibit key viral enzymes, such as reverse transcriptase and integrase.
In one study, a series of quinazolinone-incorporated coumarin (B35378) derivatives were designed and synthesized as potential HIV integrase inhibitors. nih.gov Several of these compounds exhibited anti-HIV activity with half-maximal effective concentration (EC50) values below 50 µM, and the most potent compound had an EC50 of 5 µM. nih.gov Another research effort focused on new quinazolinone derivatives as anti-HIV-1 agents, with some analogues showing inhibition of HIV replication in cell culture. sbmu.ac.ir For instance, compound 10f was identified as the most active, with an inhibition rate of 38%. sbmu.ac.ir
| Compound Type | EC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| Quinazolinone-incorporated coumarin derivatives | 5 (most potent) | - |
| Quinazolinone derivatives (Compound 10f) | - | 38 |
Antidepressant Activity
The therapeutic potential of quinazolinone derivatives extends to the central nervous system, with some studies investigating their antidepressant properties. These evaluations often utilize in vivo models like the forced swim test (FST) to assess antidepressant-like effects.
A study on novel 1,2,4-triazole (B32235) substituted quinazoline derivatives identified several compounds with significant antidepressant activity in the Porsolt forced swimming test. oaji.netijpca.org Compounds Qazo7, Qazo9, and Qazo11 demonstrated prominent activity, with immobility times of 29.6±0.80, 29.5±1.41, and 29.5±0.62 seconds, respectively. oaji.net Another research paper described the synthesis and antidepressant activities of 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones. nih.gov The most active compound, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v), decreased the immobility time by 82.69% at a 50 mg/kg dose. nih.gov
| Compound Series | Test Model | Activity |
|---|---|---|
| 1,2,4-Triazole substituted quinazolines (Qazo7, Qazo9, Qazo11) | Forced Swim Test | Reduced immobility time (approx. 29.5s) |
| 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v) | Forced Swim Test | 82.69% decrease in immobility time |
Antileukemic Activity
Derivatives of quinazolinone have demonstrated notable potential as antileukemic agents in various research studies. nih.govnih.gov The core structure of quinazolinone is considered significant for its pharmacological activities. nih.gov A series of 2,3,6-trisubstituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro anticancer activity, including against promyelocytic leukemia cell lines. nih.gov
Specifically, certain 3-hydrazone quinazolinone derivatives have been shown to possess effective inhibitory activity against the K562 leukemia tumor cell line. rawdatalibrary.net Further investigations into other cytotoxic quinazolinone derivatives revealed activity in the low micromolar range against both HL-60 and K-562 human leukemia cell lines. researchgate.net One of the most active compounds identified in this study demonstrated IC₅₀ values of 1.2 µM and 1.5 µM against HL-60 and K-562 cells, respectively. researchgate.net
In the pursuit of overcoming multidrug resistance in leukemia, a novel class of quinazoline-thiohydantoin fused heterocycles has been developed. chemrxiv.org These compounds have shown high in vitro activity and selectivity against the P-glycoprotein-overexpressing CEM/ADR5000 leukemia cell line, which is known for its multidrug resistance. chemrxiv.org The most potent of these compounds exhibited an IC₅₀ value as low as 0.127 µM, significantly exceeding the potency of the clinical reference drug, doxorubicin (B1662922) (IC₅₀ 23.27 µM), against this resistant cell line. chemrxiv.org Furthermore, a commercially available drug, Idelalisib, which is a quinazolin-4(3H)-one derivative, is used in the treatment of certain hematological malignancies. mdpi.com
Antileishmanial Activity
The quinazoline scaffold and its derivatives are recognized for a wide array of biological activities, including promising antileishmanial effects. Leishmaniasis is a parasitic disease for which new, safe, and effective treatments are urgently needed due to the toxicity and emerging resistance associated with current drugs.
Research has focused on synthesizing and evaluating novel quinazolinone derivatives as potential antileishmanial agents. In one study, two series of quinazolinone derivatives were assessed for their activity against Leishmania (L.) donovani and L. major species. While the compounds were found to be non-toxic to mammalian Vero cells, they demonstrated poor growth inhibition of the Leishmania promastigotes. The most active compounds, a mono quinazolinone (2d) and a bisquinazolinone (5b), showed growth inhibitory efficacies of 35% against L. major and 29% against L. donovani, respectively.
Another study investigated 2,3-dihydroquinazolin-4(1H)-one derivatives as a new class of anti-leishmanial agents. Two specific derivatives, 3a (6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones) and 3b (2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one), were prepared and showed promising in silico antileishmanial activities. Subsequent in vitro testing confirmed these findings, with IC₅₀ values of 1.61 µg/mL for compound 3a and a more potent 0.05 µg/mL for compound 3b.
The incorporation of a hydrazone moiety is another strategy that has been explored to enhance the antileishmanial activity of various heterocyclic compounds. The derivatization of thiochroman-4-ones with acyl hydrazones, for example, has been shown to significantly boost their activity against the intracellular amastigote form of Leishmania panamensis.
Preclinical In Vivo Efficacy Studies (General Models)
Preclinical in vivo studies are essential for evaluating the broader biological profile of new chemical entities, including their pharmacokinetics, distribution, and metabolism. Several quinazolinone derivatives have been subjected to such investigations in animal models.
One study developed a new strategy for concentrating therapeutic radionuclides within solid tumors using a quinazolinone derivative. nih.gov A radioiodine-labeled 2-(2'-phosphoryloxyphenyl)-6-iodo-4-(3H)-quinazolinone prodrug was synthesized and its biodistribution was studied in mice. nih.gov The results indicated that the prodrug and its active form were minimally retained by most tissues but that the prodrug could be converted to its active, insoluble form in regions rich in alkaline phosphatase, allowing it to remain within the target tissue. nih.gov
In another study focused on PET neuroimaging, a carbon-11 (B1219553) labeled spiro-cyclohexane-1,4′-quinazolinone derivative was evaluated in vivo. acs.org Radiometabolite studies were conducted in rats to analyze the compound's stability and breakdown products in both brain and plasma at different time points post-injection. acs.org
The in vivo metabolism of a 2-[1'-phenyl-3'-(3-chlorophenyl)-2'-propenylyden]hydrazino-3-methyl-4(3H)-quinazolinone derivative was investigated in rats. Following intraperitoneal administration, blood samples were analyzed to identify metabolites. The study successfully identified 2-hydrazino-3-methyl-4(3H)-quinazolinone as one of the metabolites in plasma, confirming the biotransformation of the parent compound.
Furthermore, a preclinical pharmacokinetic study of a thiazolyl hydrazone derivative with antifungal activity was conducted in mice plasma using LC-MS/MS. researchgate.net This type of study is crucial for determining how the body absorbs, distributes, metabolizes, and excretes a compound, which are critical parameters for drug development. researchgate.net Beyond these general models, various quinazolinone derivatives have also been evaluated in in vivo models for specific therapeutic effects, such as antihypertensive and cardiovascular activities in albino rats and analgesic effects in mice. nih.gov
Mechanistic Investigations of Biological Activity of 2 Hydrazino 3 Methylquinazolin 4 3h One Derivatives
Enzyme Inhibition Studies (In Vitro)
Derivatives of 2-hydrazino-3-methylquinazolin-4(3H)-one have been the subject of numerous mechanistic studies to elucidate their biological activities. These investigations have primarily focused on their potential to inhibit various enzymes that are critical in pathological processes. The quinazolinone scaffold, particularly when functionalized with a hydrazino group at the 2-position and a methyl group at the N-3 position, serves as a versatile template for designing potent and selective enzyme inhibitors. In vitro assays have been instrumental in identifying the specific molecular targets of these compounds and quantifying their inhibitory potency.
The quinazolinone core is a well-established pharmacophore for targeting the ATP-binding site of protein kinases, including the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. researchgate.net A series of novel 3-methyl-quinazolinone derivatives were designed and synthesized to evaluate their in vitro antitumor activity against wild-type EGFR-TK (EGFRwt-TK). nih.gov The results showed that several compounds exhibited potent inhibitory activity. nih.gov For instance, compound 5k (2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one) was identified as a particularly potent inhibitor of EGFRwt-TK, with an IC50 value of 10 nM. nih.gov Molecular docking studies suggest that this compound may exert its inhibitory effect by forming stable hydrogen bonds with amino acid residues R817 and T830, as well as a cation-π interaction with K721 within the EGFRwt-TK active site. nih.gov
Further studies on quinazolin-4(3H)-one hydrazides also demonstrated significant EGFR inhibitory activity. nih.gov Compounds 2h , 2i , 3h , and 3i showed excellent EGFR inhibition with IC50 values of 0.102 µM, 0.097 µM, 0.128 µM, and 0.181 µM, respectively, which were comparable to the reference drug erlotinib (B232) (IC50 = 0.056 µM). nih.gov Another study identified compound 6d from a series of new quinazolin-4(3H)-one derivatives as a potent EGFR inhibitor with an IC50 value of 0.069 µM, again comparable to erlotinib (IC50 = 0.045 µM). tandfonline.com Additionally, 2-mercapto-quinazolin-4-one analogs have been investigated, with one compound featuring a 2-benzyl-thio function showing EGFR-TK inhibitory activity with an IC50 of 13.40 nM, which was more potent than the standard gefitinib (B1684475) (IC50 = 18.14 nM). bohrium.comnih.gov These findings underscore the potential of the quinazolinone scaffold in developing potent EGFR-TK inhibitors.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5k | EGFRwt-TK | 0.010 | nih.gov |
| Compound 24 (2-benzyl-thio derivative) | EGFR-TK | 0.0134 | bohrium.comnih.gov |
| Compound 6d | EGFR | 0.069 | tandfonline.com |
| Compound 2i | EGFR | 0.097 | nih.gov |
| Compound 2h | EGFR | 0.102 | nih.gov |
| Compound 3h | EGFR | 0.128 | nih.gov |
| Compound 3i | EGFR | 0.181 | nih.gov |
| Erlotinib (Reference) | EGFR | 0.045 - 0.056 | nih.govtandfonline.com |
| Gefitinib (Reference) | EGFR-TK | 0.0181 | bohrium.comnih.gov |
BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease, and its inhibition is a major therapeutic strategy. nih.gov Quinazolinone-hydrazone derivatives have been designed, synthesized, and evaluated as potential non-peptidic BACE1 inhibitors. nih.govresearchgate.net In one study, a series of derivatives were tested for their in vitro BACE1 inhibitory potential using a FRET-based enzymatic assay. nih.gov Among the synthesized compounds, a derivative bearing a 2,3-dichlorophenyl moiety (Compound 4h ) exhibited the highest activity, with an IC50 value of 3.7 µM against BACE1. nih.govresearchgate.net Another compound from the same series, which featured a 2,4-dihydroxyphenyl scaffold (Compound 4i ), showed moderate BACE1 inhibitory activity with an IC50 of 27.6 µM. nih.govresearchgate.net Docking studies indicated a strong interaction between the most active compound and key residues within the BACE1 active site. nih.gov These results suggest that the quinazolinone-hydrazone framework is a valuable scaffold for discovering novel BACE1 inhibitors. nih.govresearchgate.net Other studies on different heterocyclic scaffolds containing the hydrazone functional group have also reported inhibitory activity against BACE1, highlighting the importance of this moiety for enzyme inhibition. nih.govnih.gov
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4h (2,3-dichlorophenyl derivative) | BACE1 | 3.7 | nih.govresearchgate.net |
| Compound 7c (1,2,4-triazine derivative) | BACE1 | 8.55 | nih.gov |
| Compound 7d (1,2,4-triazine derivative) | BACE1 | 11.42 | nih.gov |
| Compound 4i (2,4-dihydroxyphenyl derivative) | BACE1 | 27.6 | nih.govresearchgate.net |
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov The quinazolinone scaffold has been explored for its potential to inhibit various CDKs. nih.gov Specifically, targeting the CDK4/6 complex has become an important strategy in breast cancer treatment. nih.gov A study focused on new quinazolinone derivatives with acetamide (B32628) linkers identified a compound with a 1,3-benzodioxole (B145889) moiety (Compound 5d ) as having the highest potency against human breast cancer cell lines. nih.gov Subsequent enzymatic assays confirmed that this compound exhibited good inhibitory activity against CDK4/6. nih.gov This finding introduces the quinazolinone scaffold as a promising basis for the development of new CDK4/6 inhibitors for cancer therapy. nih.gov While many studies have reported the activity of quinazolinone derivatives against other CDKs like CDK2 and CDK5, the specific investigation into CDK4 inhibition highlights a targeted approach for this particular scaffold. nih.govresearchgate.netfrontiersin.orgnih.govtandfonline.com
Tubulin is a critical protein involved in mitosis, making it an attractive target for anticancer drugs. nih.gov Several studies have shown that derivatives of quinazolin-4(3H)-one can exert their cytotoxic effects by inhibiting microtubule polymerization. nih.gov A series of novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov The most promising candidate, Compound 32 , was found to inhibit tubulin polymerization in vitro. nih.gov This inhibition disrupted the cellular microtubule networks, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Molecular docking studies suggested that this compound binds effectively to the colchicine (B1669291) binding site of tubulin. nih.gov Other research has also identified quinazolinone-based agents that inhibit tubulin assembly, with some compounds showing activity in the nanomolar range and being successfully co-crystallized with the αβ-tubulin heterodimer, confirming their interaction at the colchicine binding site. bath.ac.uk Conversely, some 2,4-disubstituted quinazoline (B50416) derivatives have been found to act as inducers of tubulin polymerization, interacting with the taxol binding site. nih.gov Hydrazone-linked analogues have also been investigated as tubulin polymerization inhibitors, with some showing potent cytotoxic and β-tubulin polymerization inhibition activity. researchgate.net
Bacterial DNA gyrase is an essential enzyme that controls DNA topology and is a validated target for antibacterial agents. mdpi.com A new series of quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were synthesized from the starting compound 2-hydrazinylquinazolin-4(3H)-one. mdpi.com These compounds were evaluated for their inhibitory activity against E. coli DNA gyrase. mdpi.com Several of the target compounds showed potent inhibition of the enzyme, with IC50 values ranging from 3.19 to 4.17 µM, exceeding the potency of the reference antibiotic Novobiocin (IC50 = 4.12 µM). mdpi.com Specifically, the 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde derivative 5a and the 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde derivative 5d were the most potent inhibitors. mdpi.com
In another study, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as inhibitors of the bacterial DNA gyrase subunit B (GyrB) from S. aureus. tandfonline.com The initial hit compound, f1 , showed moderate inhibition of S. aureus GyrB with an IC50 of 1.21 µM. tandfonline.comnih.gov Structural modifications led to the identification of more potent inhibitors, with compounds f4 and f14 being the most active, displaying IC50 values of 0.31 µM and 0.28 µM, respectively. tandfonline.com These studies confirm that the quinazolinone scaffold is a promising framework for developing novel antibacterial agents that target DNA gyrase. mdpi.comtandfonline.comnih.gov
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound f14 | S. aureus GyrB | 0.28 | tandfonline.com |
| Compound f4 | S. aureus GyrB | 0.31 | tandfonline.com |
| Compound f1 | S. aureus GyrB | 1.21 | tandfonline.comnih.gov |
| Compound 5a | E. coli DNA Gyrase | 3.19 | mdpi.com |
| Compound 5d | E. coli DNA Gyrase | 3.51 | mdpi.com |
| Compound 4a | E. coli DNA Gyrase | 3.82 | mdpi.com |
| Compound 5c | E. coli DNA Gyrase | 4.17 | mdpi.com |
| Novobiocin (Reference) | E. coli DNA Gyrase | 4.12 | mdpi.com |
The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and mutations in the B-Raf gene are common in various cancers, most notably melanoma. doi.orgnih.gov The 3-N-methylquinazoline-4(3H)-one scaffold has been successfully utilized to design potent and selective ATP-competitive inhibitors of the mutated B-RafV600E kinase. doi.orgnih.govresearchgate.net Through structure-based design, a series of inhibitors were developed that demonstrated excellent cellular potency and high selectivity for B-Raf. doi.orgnih.gov Optimization of this series, focusing on substitutions at the 2- and 6-positions of a central phenyl ring, led to the identification of highly potent compounds. doi.org For instance, incorporating a 2-Cl, 6-F substitution pattern resulted in high potency in both biochemical and cellular assays. doi.org Further refinement, such as replacing a 2-F with a cyano (CN) group, yielded a sub-nanomolar inhibitor of B-RafV600E with a pERK IC50 of 16 nM (Compound 15 ). doi.org Another study on hybrid molecules identified quinazolin-4-one/3-cyanopyridin-2-one derivatives as dual inhibitors of EGFR and BRAFV600E, with compounds 18 and 19 showing IC50 values of 150 nM and 140 nM against BRAFV600E, respectively. nih.gov
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 15 | pERK (cellular assay) | 0.016 | doi.org |
| Compound 19 | BRAFV600E | 0.140 | nih.gov |
| Compound 18 | BRAFV600E | 0.150 | nih.gov |
HER2 Kinase Inhibition
Derivatives of the quinazolin-4(3H)-one scaffold have been identified as potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in certain types of cancers. Research into a series of quinazolin-4(3H)-one hydrazides has demonstrated significant inhibitory activity against HER2.
In one study, a series of quinazolin-4(3H)-one hydrazides, which are structurally related to this compound, were synthesized and evaluated for their kinase inhibitory activity. Several of these compounds exhibited potent inhibition of HER2. For instance, compound 3i from this series displayed an IC₅₀ value of 0.079 ± 0.015 µM, which is comparable to the well-known HER2 inhibitor, lapatinib (B449) (IC₅₀ = 0.078 ± 0.015 µM). Other derivatives, such as 2h , 2i , 3f , and 3g , also showed notable activity with IC₅₀ values of 0.138 ± 0.012 µM, 0.128 ± 0.024 µM, 0.132 ± 0.014 µM, and 0.112 ± 0.016 µM, respectively. nih.gov
Molecular docking studies have provided insights into the binding modes of these derivatives within the ATP-binding site of the HER2 kinase domain. These studies revealed that interactions such as hydrogen bonding with key amino acid residues like Met801, Ser728, Thr862, and Asp863, along with various alkyl and pi-alkyl interactions, are crucial for their inhibitory activity. nih.gov The findings suggest that the quinazolinone hydrazide scaffold serves as a promising foundation for the development of novel HER2 inhibitors.
| Compound | HER2 IC₅₀ (µM) |
| 3i | 0.079 ± 0.015 |
| 2h | 0.138 ± 0.012 |
| 2i | 0.128 ± 0.024 |
| 3f | 0.132 ± 0.014 |
| 3g | 0.112 ± 0.016 |
| Lapatinib (Control) | 0.078 ± 0.015 |
VEGFR Kinase Inhibition
Vascular Endothelial Growth Factor Receptor (VEGFR) kinases are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of VEGFR signaling is a well-established strategy in cancer therapy. Derivatives of this compound have been investigated for their potential to inhibit VEGFR-2.
While some quinazolin-4(3H)-one derivatives have shown unsatisfactory VEGFR-2 inhibitory activity, certain compounds have demonstrated comparable activity to the known inhibitor sorafenib. acs.org For example, in a study of various quinazolin-4(3H)-one derivatives, compounds 2j , 3g , and 2i were identified as having noteworthy activity against VEGFR-2. acs.org
Another study focusing on novel 3-phenylquinazolin-2,4(1H,3H)-diones identified compounds with dual inhibitory activity against VEGFR-2 and c-Met. Compound 3e from this series showed an IC₅₀ of 83 nM against VEGFR-2. derpharmachemica.com These findings underscore the potential of the quinazolinone scaffold in the design of anti-angiogenic agents targeting VEGFR-2.
| Compound | VEGFR-2 IC₅₀ (nM) |
| 3e | 83 |
| Cabozantinib (Control) | 51 |
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumorigenesis and metastatic progression. Aberrant c-Met signaling is observed in a wide variety of cancers, making it an attractive target for anticancer drug development. A series of quinazolinone hydrazide triazole derivatives, synthesized from the starting material 2-hydrazinyl-3-methylquinazolin-4(3H)-one, have been designed and evaluated as novel c-Met inhibitors. nih.gov
In this research, the synthesized compounds were tested for their ability to inhibit MET kinase activity using a Homogenous Time Resolved Fluorescence (HTRF) assay. One of the derivatives, CM9 , demonstrated MET kinase inhibition with an IC₅₀ value of 22.76 µM. nih.gov This study provides a direct link between derivatives of this compound and the inhibition of c-Met kinase, highlighting a promising avenue for the development of targeted cancer therapies.
| Compound | c-Met IC₅₀ (µM) |
| CM9 | 22.76 |
COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it plays a key role in prostaglandin (B15479496) synthesis. The inhibition of COX-2 is a therapeutic strategy for treating inflammation and certain types of cancer. researchgate.net A new series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones have been synthesized and evaluated for their COX-1/COX-2 inhibitory activities. nih.gov
Several of these compounds demonstrated potent and selective inhibition of COX-2. For instance, compounds 4 and 6 exhibited strong COX-2 inhibitory activity with IC₅₀ values of 0.33 µM and 0.40 µM, respectively. nih.gov Their selectivity indices (SI) were greater than 303.0 and 250.0, respectively, which are comparable to the reference drug celecoxib (B62257) (IC₅₀ = 0.30 µM, SI > 333). nih.gov Other compounds in the series, such as 5 , 8 , and 13 , also showed effective COX-2 inhibition with IC₅₀ values in the range of 0.70-0.80 µM and selectivity indices between 125 and 142. nih.gov
Molecular docking studies have indicated that these potent inhibitors fit well into the active site of COX-2, while showing insignificant interactions with the COX-1 binding pocket, which explains their selectivity. nih.gov
| Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| 4 | 0.33 | >303.0 |
| 6 | 0.40 | >250.0 |
| 5 | 0.70-0.80 | >125-142 |
| 8 | 0.70-0.80 | >125-142 |
| 13 | 0.70-0.80 | >125-142 |
| Celecoxib (Control) | 0.30 | >333 |
Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS leads to a "thymineless cell death" and is a key mechanism for several anticancer drugs. nih.gov The quinazolinone scaffold has been identified as a pharmacophore with inhibitory effects on thymidylate synthase. nih.gov
While specific studies on the thymidylate synthase inhibitory activity of derivatives of this compound are not extensively detailed in the available literature, the broader class of quinazoline derivatives has been recognized for this activity. For instance, raltitrexed, a quinazoline-based antifolate, is a known inhibitor of thymidylate synthase used in the treatment of advanced colorectal cancer. nih.gov This suggests that derivatives of this compound could potentially be designed and optimized to target this enzyme.
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, pyrimidines, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cell division, making it a validated target for anticancer and antimicrobial agents. A number of quinazolinone analogs have been designed and synthesized to act as DHFR inhibitors, often designed to mimic the structure of methotrexate. mdpi.com
In a study focused on new 4(3H)-quinazolinone analogs, several compounds were identified as potent DHFR inhibitors. Compounds 28 , 30 , and 31 from this series demonstrated significant inhibitory activity with IC₅₀ values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. mdpi.com Another study on quinazolinone-based derivatives identified compound 3e as an inhibitor of human DHFR with an IC₅₀ of 0.527 ± 0.028 µM, compared to methotrexate's IC₅₀ of 0.118 ± 0.006 µM. mdpi.com These findings highlight the potential of the quinazolinone framework, including derivatives of this compound, for the development of novel DHFR inhibitors.
| Compound | Human DHFR IC₅₀ (µM) |
| 28 | 0.5 |
| 30 | 0.4 |
| 31 | 0.4 |
| 3e | 0.527 ± 0.028 |
| Methotrexate (Control) | 0.118 ± 0.006 |
Aldehyde Oxidase Inhibition
Aldehyde oxidase (AO) is a molybdenum-containing enzyme involved in the metabolism of a wide range of aldehydes and N-heterocyclic compounds. While not a primary target for therapeutic intervention, understanding the interaction of drug candidates with AO is crucial for predicting their metabolic fate.
A study investigating the interaction of fifty 2-thio-4-oxo-quinazoline derivatives with molybdenum hydroxylases, including aldehyde oxidase, found that these compounds generally act as weak, competitive inhibitors. scialert.net The inhibitor constants (Ki) for these derivatives against aldehyde oxidase ranged from 90 to 1200 µM. scialert.net This research provides insight into the potential for quinazolinone derivatives to interact with metabolic enzymes like AO, which is an important consideration in drug design and development.
| Compound Class | Enzyme | Inhibition Pattern | Ki Range (µM) |
| 2-thio-4-oxo-quinazoline derivatives | Aldehyde Oxidase | Competitive | 90-1200 |
Cellular Pathway Modulation
Derivatives of this compound exert their biological effects by intervening in several key cellular signaling pathways. This modulation disrupts the normal cellular processes that are often dysregulated in diseases like cancer, leading to therapeutic outcomes such as the inhibition of tumor growth and spread.
Induction of Apoptosis
A primary mechanism by which quinazolinone derivatives exhibit their anticancer effects is through the induction of apoptosis, or programmed cell death. Research has shown that certain 2-sulfanylquinazolin-4(3H)-one derivatives can trigger both early and late apoptosis in cancer cells, such as the HepG2 human liver cancer cell line. mdpi.com This process is often mediated by the intrinsic apoptotic pathway, which involves changes in the expression levels of key regulatory proteins.
Specifically, effective compounds have been observed to upregulate the expression of pro-apoptotic proteins like Bax, caspase-9, and caspase-3. mdpi.com Bax plays a crucial role in mitochondrial outer membrane permeabilization, leading to the release of cytochrome c, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases like caspase-3, which carry out the systematic dismantling of the cell. Concurrently, these derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2, further shifting the cellular balance towards cell death. mdpi.com One study identified a novel quinazoline derivative, 04NB-03, that effectively induces apoptosis in hepatocellular carcinoma cells. nih.gov Similarly, quinazoline-1,2,3-triazole hybrids have also been noted for their apoptosis-inducing capabilities. researchgate.net
Table 1: Effect of Quinazolinone Derivatives on Apoptotic Markers
| Compound Class | Cell Line | Upregulated Pro-Apoptotic Proteins | Downregulated Anti-Apoptotic Proteins | Reference |
|---|---|---|---|---|
| 2-Sulfanylquinazolin-4(3H)-one | HepG2 | Caspase-3, Caspase-9, Bax | Bcl-2 | mdpi.com |
| Quinazoline derivative (04NB-03) | HCC cells | Not specified | Not specified | nih.gov |
Cell Cycle Arrest (e.g., G2/M Phase)
In addition to inducing apoptosis, derivatives of this compound can halt the proliferation of cancer cells by causing cell cycle arrest. The cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from dividing and multiplying. Several studies have demonstrated that quinazolinone compounds can arrest the cell cycle at various phases.
For instance, certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been shown to induce cell cycle arrest at the G2/M phase. nih.gov This arrest is indicative of interference with processes essential for mitosis, such as the formation and function of the mitotic spindle. nih.gov The derivative 04NB-03 was also found to cause G2/M phase arrest in hepatocellular carcinoma cells. nih.gov In other cases, derivatives have been observed to cause arrest at the S phase or the G1/S transition. mdpi.comnih.gov This blockage prevents the cell from replicating its DNA or entering the synthesis phase, respectively, thereby inhibiting proliferation.
Table 2: Cell Cycle Arrest Induced by Quinazolinone Derivatives
| Compound Family | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| 2,3-Dihydroquinazolin-4(1H)-ones | MIA PaCa-2 | G2/M | nih.gov |
| Quinazolin-4(3H)-ones | MIA PaCa-2 | G2/M | nih.gov |
| Quinazoline derivative (04NB-03) | HCC cells | G2/M | nih.gov |
| 2-Sulfanylquinazolin-4(3H)-one | HepG2 | S Phase | mdpi.com |
Inhibition of Tumor Cell Migration and Invasion
The metastatic spread of cancer to distant organs is a major cause of mortality. This process involves the migration and invasion of cancer cells from the primary tumor into surrounding tissues and blood vessels. Certain derivatives of the quinazoline scaffold have demonstrated the ability to inhibit these critical steps. For example, hydrazone derivatives bearing a 1,2,4-triazole-3-thiol moiety have been identified as inhibitors of cancer cell migration. mdpi.com By interfering with the cellular machinery responsible for cell motility, these compounds can potentially reduce the metastatic potential of tumors.
Suppression of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and survival, as it supplies tumors with necessary oxygen and nutrients. nih.gov The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key tyrosine kinase that regulates this process. nih.govekb.eg Many quinazolin-4(3H)-one derivatives have been specifically designed and evaluated as inhibitors of VEGFR-2. nih.govekb.eg By blocking the activity of VEGFR-2, these compounds can effectively cut off the tumor's blood supply, thereby inhibiting its growth. mums.ac.ir For example, a quinazolin-4(3H)-one derivative bearing a urea (B33335) functionality, compound 5p, was found to be a potent inhibitor of VEGFR-2 with an IC₅₀ value of 0.117 µM. nih.gov Another quinazoline derivative, 11d, was shown to inhibit VEGFR2 and downregulate the associated Akt/mTOR/p70s6k signaling pathway. mums.ac.ir
PI3K Pathway Targeting
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of the PI3K pathway is a common event in many types of cancer. The quinazolin-4(3H)-one scaffold has been identified as a promising framework for developing PI3K inhibitors. researchgate.netresearchgate.net For instance, Idelalisib, a quinazolin-4(3H)-one derivative, is a known inhibitor of PI3K used in the treatment of certain blood cancers. mdpi.com Researchers have synthesized and evaluated novel 2-(pyridin-4-yl)quinazolin-4(3H)-ones bearing hydrazide linkages as potential PI3K inhibitors, demonstrating the versatility of this chemical class in targeting this crucial oncogenic pathway. researchgate.netresearchgate.net
General Interactions with Biological Targets
The diverse biological activities of this compound derivatives stem from their ability to interact with a variety of molecular targets within the cell. These interactions are often highly specific, allowing for the targeted disruption of pathways that are essential for cancer cell survival and proliferation.
One major class of targets for quinazolinone derivatives is protein kinases. mdpi.com These enzymes play a central role in signal transduction and are frequently overactive in cancer. As mentioned, quinazolinones have been developed as potent inhibitors of several receptor tyrosine kinases, including EGFR, HER2, and VEGFR-2, as well as non-receptor kinases like those in the PI3K pathway. mdpi.comekb.egnih.gov For example, compounds have shown potent, nanomolar-range inhibitory activity against HER2, EGFR, and VEGFR2. mdpi.com
Another important biological target is tubulin. nih.gov Tubulin polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. nih.gov Certain 2,3-dihydroquinazolin-4(1H)-one derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of microtubule formation. nih.govrsc.org This action is similar to that of established anticancer drugs and results in the G2/M cell cycle arrest discussed previously. nih.govrsc.org The interaction often occurs within the colchicine binding pocket of tubulin. rsc.org
Table 3: Biological Targets of Quinazolinone Derivatives
| Target Class | Specific Target | Type of Derivative | Reference |
|---|---|---|---|
| Protein Kinases | VEGFR-2 | Quinazolin-4(3H)-one | mdpi.comnih.govekb.eg |
| EGFR | 4-Anilinoquinazoline | mdpi.com | |
| HER2 | Quinazolin-4(3H)-one | mdpi.comnih.gov | |
| CDK2 | Quinazolin-4(3H)-one | mdpi.comnih.gov | |
| PI3K | Quinazolin-4(3H)-one | mdpi.comresearchgate.net | |
| MET | Quinazolinone hydrazide triazole | frontiersin.org |
Structure Activity Relationship Sar Studies of 2 Hydrazino 3 Methylquinazolin 4 3h One Derivatives
Impact of Substituents on Biological Activities
The biological profile of quinazolinone derivatives can be significantly altered by introducing different functional groups at various positions on the heterocyclic ring system. nih.govnih.gov SAR studies have shown that positions 2, 3, 6, and 8 of the quinazolinone core are particularly important for modulating pharmacological activity. nih.govnih.gov
The 2-hydrazino group is a versatile handle for chemical modification, frequently converted into a hydrazone moiety (–NH–N=C<) by condensation with various aldehydes and ketones. mdpi.comnih.gov This modification allows for the introduction of a wide array of substituents, which profoundly impacts biological activity.
Studies have shown that incorporating different aryl and heteroaryl groups can confer potent antimicrobial or anticancer properties. For example, derivatives bearing furan (B31954), thiophene, and pyridine (B92270) moieties have been synthesized and evaluated as antimicrobial agents targeting DNA gyrase. mdpi.com Molecular docking studies revealed that a 2-(2-(1-(furan-2-yl)ethylidene)hydrazinyl) derivative exhibited strong hydrogen bonding and arene-cation interactions within the enzyme's active site, highlighting the favorable contribution of the furan ring. mdpi.com Similarly, the introduction of a 4-methoxyphenyl (B3050149) group or a bulky oxoindolinyl moiety also resulted in compounds with notable antimicrobial activity. mdpi.com
In the context of anticancer activity, SAR studies on related quinazolinone-hydrazone structures have indicated that electron-donating groups (like methoxy) on an aryl ring attached to the hydrazone can enhance cytotoxic effects, whereas halogen substituents may reduce this activity. mdpi.comnih.gov For instance, a derivative containing a 2-fluorobenzoyl group was identified as a potent lead compound against human lung and prostate cancer cells. rsc.org The nature of the substituent directly influences the electronic properties and steric profile of the molecule, affecting its ability to bind to biological targets.
| Compound Name | Substituent at Hydrazine Moiety | Observed Biological Activity |
|---|---|---|
| 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | Furan-2-yl-ethylidene | Potent antimicrobial agent, strong binding to E. coli DNA gyrase. |
| 2-(2-(1-(Thiophen-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | Thiophen-2-yl-ethylidene | Evaluated for antimicrobial activity. |
| 2-(2-(1-(Pyridin-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | Pyridin-2-yl-ethylidene | Evaluated for antimicrobial activity. |
| 2-(2-(1-(4-Methoxyphenyl)ethylidene)hydrazinyl)quinazolin-4(3H)-one | 4-Methoxyphenyl-ethylidene | Showed antimicrobial activity. |
| 2-(2-(4-Methylcyclohexylidene)hydrazinyl)quinazolin-4(3H)-one | 4-Methylcyclohexylidene (aliphatic) | Showed antimicrobial activity. |
| 2-(2-(2-Oxoindolin-3-ylidene)hydrazinyl)quinazolin-4(3H)-one | 2-Oxoindolin-3-ylidene | Showed antimicrobial activity. |
The substituent at the N-3 position of the quinazolinone ring plays a critical role in defining the molecule's physicochemical properties and its interaction with biological targets. nih.govresearchgate.net In 2-hydrazino-3-methylquinazolin-4(3H)-one, the methyl group serves several key functions.
Firstly, it increases the lipophilicity of the compound compared to its N-H analogue, which can influence its ability to cross biological membranes. researchgate.net Secondly, the presence of the methyl group at N-3 prevents the lactam-lactim tautomerism that can occur in unsubstituted quinazolinones. nih.gov This locks the molecule in the lactam form, which can be crucial for maintaining the specific conformation required for binding to a receptor. Finally, the N-3 methyl group eliminates a hydrogen bond donor capability at this position, which can lead to altered binding interactions with target proteins. General SAR studies on quinazolinones suggest that substitutions at position 3 are significant for a range of activities, including anticancer and antimicrobial effects, with different activities favoring different types of substituents (e.g., bulky aryl groups vs. smaller alkyl groups). nih.govnih.gov
Modifications to the benzene (B151609) portion of the quinazolinone nucleus, typically at positions 6, 7, or 8, are a common strategy for fine-tuning biological activity. nih.gov The introduction of substituents on this ring alters the electronic environment and steric properties of the entire scaffold.
The C-2 position is a critical hotspot for modulating the biological activity of the quinazolinone scaffold. nih.govmdpi.com While the parent compound of interest features a 2-hydrazino group, which itself serves as a platform for derivatization (as discussed in 6.1.1), replacing this group entirely with other functionalities can lead to compounds with completely different pharmacological profiles.
SAR studies have revealed that substituting the C-2 position with various groups is a key strategy in drug design. nih.gov For instance, 2-alkyl substituted quinazolinones are often explored for anticancer activity. nih.gov The introduction of 2-aryl groups can also confer potent antiproliferative activity. mdpi.com Furthermore, attaching different heterocyclic rings, such as pyrazole (B372694), to the C-2 position has been shown to yield compounds with significant antimicrobial activity. nih.gov The diversity of substituents tolerated at this position—ranging from simple alkyl and thiol groups to complex aryl and heterocyclic systems—underscores its importance in tailoring the molecule for specific biological targets. nih.govmdpi.com
Stereochemical Considerations and Isomerism (e.g., E/Z isomers in hydrazones)
When the 2-hydrazino group is converted to a hydrazone, a C=N double bond is formed. Due to restricted rotation around this bond, hydrazones can exist as geometric isomers, designated as E (entgegen) and Z (zusammen). nih.govmdpi.com The formation of E/Z isomers is a significant stereochemical consideration, as the two isomers have different spatial arrangements of their atoms. researchgate.net
This difference in three-dimensional structure can lead to different binding affinities for a biological target, often resulting in one isomer being significantly more active than the other. nih.gov The E configuration is generally considered the more thermodynamically stable and is often the predominant form obtained in synthesis. researchgate.net However, the less stable Z isomer can also be formed, and interconversion between the two forms can occur, sometimes triggered by factors like light. nih.gov The presence of a mixture of isomers has been reported in the synthesis of some quinazolinone hydrazone derivatives. researchgate.net A thorough characterization is therefore necessary to determine the isomeric composition, and the potential for differential biological activity between isomers should be considered during SAR analysis.
Development of SAR Models and Predictive Relationships
To rationalize the vast amount of data generated from SAR studies and to guide the design of new, more potent compounds, computational methods are often employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool used to build mathematical models that correlate the chemical structure of compounds with their biological activity. rsc.org
For quinazolinone derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. rsc.org These methods generate predictive models based on the steric and electrostatic fields of a series of molecules. The resulting 3D contour maps highlight regions around the molecular scaffold where bulky or sterically favorable groups, as well as positive or negative charges, would likely increase or decrease biological activity. rsc.org Such models have been developed for quinazolinone-hydrazone derivatives to predict their antitumor activities. rsc.org By using a validated QSAR model, researchers can predict the activity of virtual compounds before undertaking their chemical synthesis, thereby saving time and resources and accelerating the discovery of novel therapeutic agents. rsc.org
Computational Chemistry Approaches in the Study of 2 Hydrazino 3 Methylquinazolin 4 3h One Derivatives
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand and its target protein, providing valuable information on binding affinity and mode of action.
Ligand-Protein Interaction Analysis
Derivatives of 2-hydrazino-3-methylquinazolin-4(3H)-one have been the subject of numerous molecular docking studies to evaluate their inhibitory potential against a variety of key protein targets implicated in different diseases. These targets include Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), Cyclin-Dependent Kinase 4 (CDK4), Cyclooxygenase-2 (COX-2), DNA gyrase, Human Epidermal Growth Factor Receptor 2 (HER2), Thymidylate Synthase, and Dihydrofolate Reductase (DHFR).
Docking studies have revealed that these quinazolinone derivatives can effectively fit into the binding sites of these diverse proteins. For instance, in the case of EGFR-TK, derivatives have shown the ability to form crucial hydrogen bonds with key residues like Met793, which is a critical interaction for inhibitory activity. japsonline.com Similarly, against DNA gyrase, these compounds have demonstrated the capacity to interact with residues such as Asp73 and Asn46. mdpi.com The binding energy values obtained from these studies often indicate a strong and spontaneous interaction between the ligands and the protein targets. researchgate.net
Table 1: Summary of Molecular Docking Studies of this compound Derivatives with Various Protein Targets
| Target Protein | PDB ID | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |
| EGFR-TK | 1M17, 1XKK | Met793, Cys751, Gln767, Lys721 | Ranged from -7.0 to -10.5 | tandfonline.comresearchgate.net |
| BACE1 | 5I3Y | Asp32, Asp228, Gln73, Tyr71 | Ranged from -5.1 to -8.19 | rjlbpcs.comnova.edu |
| CDK2 (related to CDK4) | - | Asp86, Leu83, Gln131 | - | nih.gov |
| COX-2 | 3LN1 | Ser240, Lys241, Asn247 | Ranged from -4.8 to -8.5 | nih.gov |
| DNA Gyrase | - | Asp73, Asn46, Arg136 | Ranged from -5.96 to -8.58 | nih.gov |
| HER2 | - | Met801, Leu800, Ser728 | - | nih.gov |
| Thymidylate Synthase | - | Leu192, Leu221, Tyr258 | - | nih.gov |
| DHFR | 1DHF | - | Significant negative values | researchgate.net |
Note: The binding energies and specific interacting residues can vary depending on the specific derivative and the docking software used.
Identification of Key Binding Residues
A critical outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are essential for ligand binding. For quinazolinone derivatives, these interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking or cation-pi interactions.
For example, in the active site of BACE1, the catalytic dyad composed of Asp32 and Asp228 is crucial for its enzymatic activity, and docking studies have shown that quinazolinone derivatives can interact with these residues. rjlbpcs.com The flap region of BACE1, which includes residues like Tyr71, also plays a significant role in ligand binding and regulation of substrate access. nova.edunova.edu In the case of DNA gyrase, hydrogen bonding with Asp73 and arene-cation interactions with Asn46 have been identified as important for the binding of certain hydrazone derivatives of quinazolinone. mdpi.com
Molecular Dynamics (MD) Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into its stability and the conformational changes that may occur upon ligand binding.
Assessment of Protein-Ligand Complex Stability
The stability of the protein-ligand complex is a key determinant of a drug's efficacy. MD simulations assess this stability by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable complex will typically exhibit low and converging RMSD values, indicating that the ligand remains securely bound in the active site without significant conformational changes. mdpi.com For quinazolinone derivatives complexed with targets like EGFR, MD simulations have shown stable RMSD values, suggesting a persistent and stable binding interaction. nih.govfrontiersin.org The radius of gyration is another parameter that can indicate the compactness and stability of the complex. researchgate.net
Table 2: Representative RMSD Values from MD Simulations of Quinazolinone Derivative-Protein Complexes
| Protein-Ligand Complex | Simulation Time (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Reference |
| Quinazolinone-EGFR | 200 | ~2.0 | Stable within the binding pocket | frontiersin.org |
| Quinazolinone-MMP-13 | >25 | 3.8 - 5.5 | Stable U-shaped conformation | nih.gov |
| Drug-like Compound-VP39 | 1000 | ~2.0 | Stable conformation | mdpi.com |
Note: RMSD values are indicative and can vary based on the specific system and simulation parameters.
Theoretical Calculations (e.g., Density Functional Theory for Molecular Structure and Stability)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of the this compound derivatives. These calculations provide a deeper understanding of the molecule's geometry, stability, and reactivity.
In Silico ADMET Prediction (as a methodology)
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In the early stages of drug discovery, in silico ADMET prediction serves as a rapid and cost-effective method to screen compounds for potential pharmacokinetic and toxicity issues.
Various computational models and software are used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov For this compound derivatives, in silico ADMET studies have often predicted good oral bioavailability and gastrointestinal absorption, suggesting their potential as orally administered drugs. semanticscholar.org These predictions are crucial for prioritizing compounds for further experimental testing and for guiding the design of derivatives with improved drug-like properties.
Table 3: Commonly Predicted In Silico ADMET Properties for Quinazolinone Derivatives
| Property | Predicted Outcome | Implication |
| Oral Bioavailability | Often high | Suitable for oral administration |
| Lipinski's Rule of Five | Generally compliant | Good drug-likeness |
| Blood-Brain Barrier (BBB) Penetration | Variable | Depends on specific modifications |
| CYP450 Inhibition | Variable | Potential for drug-drug interactions |
| Ames Mutagenicity | Often non-mutagenic | Lower risk of carcinogenicity |
| Human Intestinal Absorption | Often high | Good absorption from the gut |
Note: These are general trends, and the specific ADMET profile can vary significantly between different derivatives.
Future Research on this compound: Charting a Course for Therapeutic Advancement
The quinazolinone scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of intensive research due to its broad spectrum of biological activities. nih.govresearchgate.netnih.govresearchgate.net Within this diverse family, this compound has emerged as a critical intermediate and a pharmacophore of interest. Its unique chemical architecture allows for extensive structural modifications, paving the way for the development of novel therapeutic agents. This article outlines the key future directions and existing research gaps in the study of this compound and its derivatives, highlighting the pathways toward realizing its full therapeutic potential.
Q & A
Q. (Advanced)
- False positives in MAO assays due to redox-active impurities can be mitigated using LC-MS purity checks.
- Cell-based assays may underestimate cytotoxicity; combine with MTT assays to validate therapeutic indices .
- In vivo models require pharmacokinetic profiling (e.g., plasma stability, BBB penetration) to translate in vitro activity .
How do solvent systems impact the cyclization efficiency of hydrazones?
(Basic)
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may hinder cyclization. Glacial acetic acid is optimal for pyrazoline formation due to its dual role as solvent and acid catalyst . Ethanol/water mixtures (7:3) improve yields in large-scale reactions by reducing viscosity and facilitating precipitation .
What computational tools are effective for predicting the metabolic stability of hydrazino-quinazolinone derivatives?
Q. (Advanced)
- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP, plasma protein binding, and CYP450 interactions.
- Metabolite Identification : Molecular docking (AutoDock Vina) identifies vulnerable sites for oxidation or hydrolysis .
- MD Simulations : GROMACS models hydration effects on stability, guiding structural modifications (e.g., fluorination) to reduce metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
